1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-

Catalog No.
S11285714
CAS No.
125023-51-0
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl...

CAS Number

125023-51-0

Product Name

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-

IUPAC Name

4-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-18(2,3)15-5-8-16(9-6-15)21-17-7-4-13(11-19)14(10-17)12-20/h4-10H,1-3H3

InChI Key

JWUUXSUVPLUBCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- is a chemical compound with the molecular formula C18H16N2OC_{18}H_{16}N_{2}O and a molecular weight of approximately 276.33 g/mol. This compound features a benzene ring substituted with two cyano groups (–C≡N) and a tert-butylphenoxy group, which significantly influences its chemical properties and reactivity. The compound is often referred to by its synonyms, including 4-(4-tert-butylphenoxy)phthalonitrile and has the CAS number 125023-51-0 .

The reactivity of 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- is primarily attributed to the presence of the cyano groups, which can participate in various nucleophilic addition reactions. These reactions typically involve:

  • Nucleophilic Addition: The cyano groups can react with nucleophiles such as amines or alcohols.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: In the presence of water and acid/base conditions, the cyano groups can hydrolyze to form carboxylic acids.

  • Anticancer Activity: Compounds with cyano groups have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against certain pathogens.

Further studies are needed to establish specific biological activities for this compound.

The synthesis of 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- typically involves multi-step organic reactions. Common methods include:

  • Nitration of Phenols: Starting from phenolic compounds, nitration can introduce cyano groups at specific positions on the aromatic ring.
  • Coupling Reactions: The tert-butylphenoxy group can be introduced through coupling reactions involving aryl halides and phenols.
  • Cyclization Reactions: Subsequent cyclization leads to the formation of the final product.

Specific reaction conditions (e.g., temperature, catalysts) must be optimized for yield and purity.

1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- has potential applications in various fields:

  • Material Science: It may serve as a precursor for synthesizing polymers or coatings due to its stable aromatic structure.
  • Pharmaceuticals: Potentially useful in drug development due to its unique functional groups that may interact with biological targets.
  • Agriculture: Could be explored as a pesticide or herbicide based on its chemical properties.

Several compounds share structural similarities with 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
4-[4-(3,4-Dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile38791-69-4C28H14N4O2Contains multiple cyano groups and phenolic structures
4-(3-Cyanophenoxy)-phthalonitrileNot availableC17H12N2OSimilar phthalonitrile structure but different substituents
p,p'-Bis(3,4-Dicyanophenoxy)BiphenylNot availableC26H18N4O2Contains biphenyl structure with dicyanophenoxy substituents

Uniqueness

The uniqueness of 1,2-benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]- lies in its specific combination of a tert-butyl group with cyano functionalities on a phthalate framework. This configuration may provide distinct chemical reactivity and potential biological activity compared to other similar compounds. Further comparative studies are necessary to elucidate these differences comprehensively.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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